

An In-Depth Technical Guide to 4'-tert-Butoxyacetanilide

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Compound of Interest

Compound Name: *Butacetin*

Cat. No.: *B1208508*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4'-tert-Butoxyacetanilide, also known as N-(4-tert-butoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes a summary of its physical and chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a collection of its spectral data. Currently, there is a notable lack of published data on the specific biological activities and signaling pathways of this compound.

Chemical and Physical Properties

4'-tert-Butoxyacetanilide is an aromatic organic compound. It is an acetamide derivative with a tert-butoxy substituent on the phenyl ring. The presence of the bulky tert-butyl group is expected to influence its solubility, lipophilicity, and metabolic stability compared to its linear isomer, 4'-butoxyacetanilide.

Table 1: Physical and Chemical Properties of 4'-tert-Butoxyacetanilide

Property	Value	Source
IUPAC Name	N-(4-tert-butoxyphenyl)acetamide	PubChem
Synonyms	4'-tert-Butoxyacetanilide, p-(tert-Butoxy)acetanilide	PubChem
CAS Number	2109-73-1	ChemicalBook[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	PubChem
Molecular Weight	207.27 g/mol	PubChem
Appearance	White crystalline powder (predicted)	-
Melting Point	100-114 °C (for the related compound 4-butoxyacetanilide)	Sigma-Aldrich[2]
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.	BenchChem[3]

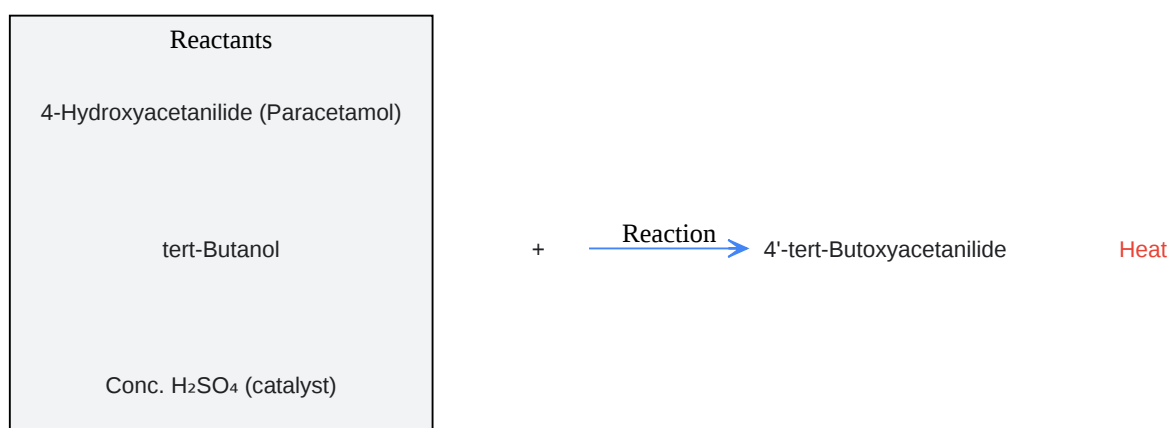
Synthesis

While a specific detailed experimental protocol for the synthesis of 4'-tert-butoxyacetanilide is not readily available in the reviewed literature, a plausible synthetic route can be derived from standard organic chemistry principles and procedures for analogous compounds. A common method for the synthesis of aryl ethers is the Williamson ether synthesis. However, due to the tertiary nature of the butyl group, an alternative approach involving the tert-butylation of a phenol is more likely to be successful. A patent for a related compound, N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, describes the tert-butylation of N-(3-hydroxyphenyl)acetamide using tert-butanol and a strong acid catalyst.[4]

Hypothetical Experimental Protocol: Synthesis of 4'-tert-Butoxyacetanilide

This protocol is a proposed method based on established chemical reactions for similar compounds.

Reaction Scheme:



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Figure 1: Proposed synthesis of 4'-tert-Butoxyacetanilide.

Materials:

- 4-Hydroxyacetanilide (Paracetamol)
- tert-Butanol
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetanilide (1 equivalent) in a suitable solvent such as dichloromethane.
- **Addition of Reagents:** To the stirred solution, add an excess of tert-butanol (e.g., 5-10 equivalents).
- **Catalyst Addition:** Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing the organic layer with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 4'-tert-butoxyacetanilide.

Spectroscopic Data

The structural confirmation of 4'-tert-butoxyacetanilide relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for 4'-tert-Butoxyacetanilide

Technique	Data	Source
^1H NMR	Predicted spectrum available.	-
^{13}C NMR	Predicted spectrum available.	-
IR Spectroscopy	IR spectrum available.	ChemicalBook[5]
Mass Spectrometry	Predicted spectrum available.	-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data is not readily available in the searched literature, a predicted ^1H and ^{13}C NMR spectrum can be inferred based on the structure.

- ^1H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the tert-butyl protons, and signals in the aromatic region corresponding to the protons on the phenyl ring. The NH proton would likely appear as a broad singlet.
- ^{13}C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the amide, the quaternary and methyl carbons of the tert-butyl group, the acetyl methyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

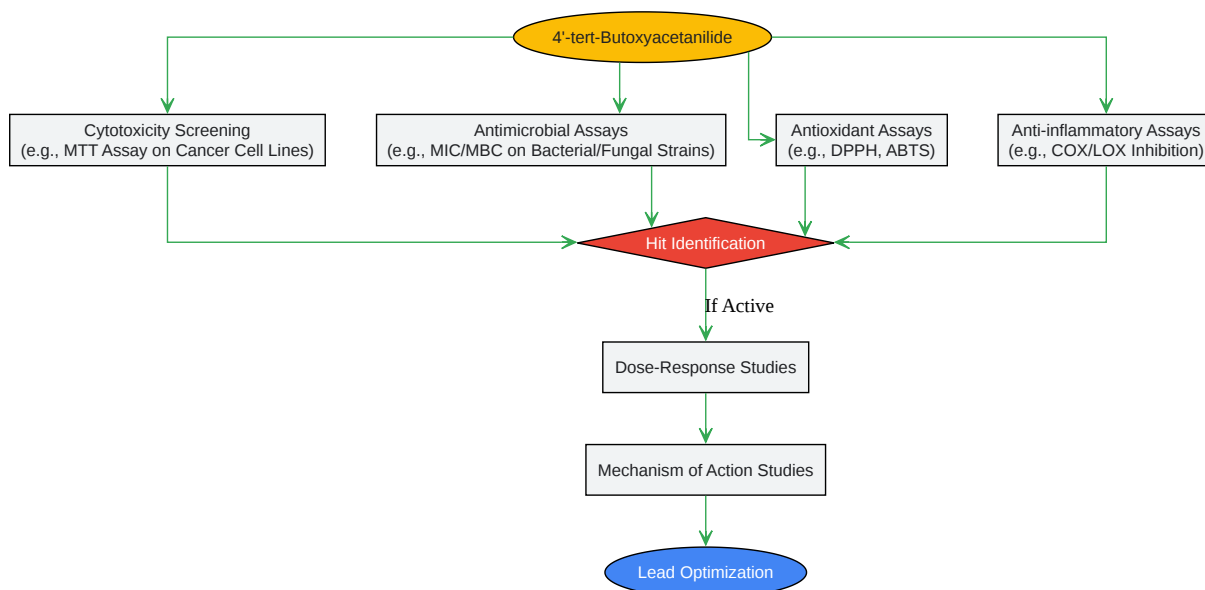
The IR spectrum of 4'-tert-butoxyacetanilide would exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, C-O stretching of the ether, and C-H bonds of the aromatic ring and alkyl groups. An available IR spectrum confirms these features.[5]

Biological Activity

There is a significant lack of published research on the specific biological activities of 4'-tert-butoxyacetanilide. However, the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.^[6] A study on a related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), which is a potent TRPV1 antagonist, suggests that molecules with the N-(4-tert-butylphenyl)acetamide scaffold may have interesting biological properties.^[7]

Proposed Experimental Workflow for Biological Evaluation

Given the absence of data, a logical first step would be to screen 4'-tert-butoxyacetanilide for various biological activities.



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